molecular formula C25H18ClN3O3S B3941521 3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA

Cat. No.: B3941521
M. Wt: 475.9 g/mol
InChI Key: SOXFJRVOKJWTMR-UHFFFAOYSA-N
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Description

3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran moiety, a benzoxazole ring, and a thiourea functional group, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.

    Synthesis of 4-Chloro-3-(5-Ethyl-1,3-Benzoxazol-2-yl)Aniline: This intermediate can be prepared through a series of reactions starting from commercially available precursors.

    Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with 4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline in the presence of a base to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, potentially leading to the formation of alcohols or reduced aromatic systems.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group may yield sulfoxides, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzofuran and benzoxazole moieties may contribute to binding affinity and specificity, while the thiourea group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds like N-phenylthiourea, which also contain the thiourea functional group.

    Benzofuran Derivatives: Compounds such as 2-benzofuran carboxylic acid, which share the benzofuran moiety.

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole, which contain the benzoxazole ring.

Uniqueness

The uniqueness of 3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA lies in its combination of three distinct moieties: benzofuran, benzoxazole, and thiourea. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-2-14-7-10-21-19(11-14)28-24(32-21)17-13-16(8-9-18(17)26)27-25(33)29-23(30)22-12-15-5-3-4-6-20(15)31-22/h3-13H,2H2,1H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXFJRVOKJWTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
Reactant of Route 2
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
Reactant of Route 6
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA

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